![molecular formula C14H10BrNO4 B5596953 4-bromo-2-methylphenyl 4-nitrobenzoate](/img/structure/B5596953.png)
4-bromo-2-methylphenyl 4-nitrobenzoate
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Description
Synthesis Analysis
The synthesis of compounds similar to 4-bromo-2-methylphenyl 4-nitrobenzoate often involves multi-step reactions, including bromination and nitration processes. These reactions are crucial for introducing functional groups that define the compound's chemical behavior and applications. For example, bromination and nitration of benzo[b]thiophen derivatives have been extensively studied to understand the influence of substituents on reaction outcomes (Cooper et al., 1970).
Molecular Structure Analysis
The molecular structure of compounds related to 4-bromo-2-methylphenyl 4-nitrobenzoate is characterized by various intermolecular interactions, such as hydrogen bonding and π-π interactions, which significantly influence their crystal packing and stability. For instance, studies have provided insights into the nature and strength of these interactions, contributing to a better understanding of the compound's physical properties and reactivity (Sowmya et al., 2020).
Chemical Reactions and Properties
4-Bromo-2-methylphenyl 4-nitrobenzoate participates in various chemical reactions, including nucleophilic substitution and rearrangement reactions. These reactions are pivotal for synthesizing novel compounds and exploring their potential applications. For example, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines demonstrates aromatic nucleophilic substitution with rearrangement, leading to structurally unique products (Guerrera et al., 1995).
Physical Properties Analysis
The physical properties of 4-bromo-2-methylphenyl 4-nitrobenzoate, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. Detailed structural analysis reveals the importance of specific intermolecular interactions in determining these properties. Investigations into similar compounds have shown how crystal packing and intermolecular forces affect their stability and reactivity (Whittaker et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-bromo-2-methylphenyl 4-nitrobenzoate, such as reactivity towards different reagents and conditions, are central to its application in synthetic chemistry. Studies focusing on the reactivity of similar compounds provide insights into mechanisms and conditions that favor specific reaction pathways, offering a foundation for developing new synthetic strategies (Koh et al., 1999).
Scientific Research Applications
Nucleophilic Substitution Reactions
Research on nucleophilic substitution reactions, such as the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines, explores the underlying mechanisms and the influence of substituents on reaction rates. Such studies are crucial for understanding reaction pathways and optimizing synthetic procedures for targeted compounds (Koh, Han, & Lee, 1999).
Aromatic Nucleophilic Substitution
Investigations into the reactions of bromo-nitrobenzo[b]thiophene with amines reveal novel aromatic nucleophilic substitution reactions, which could lead to new synthetic routes for compounds having bromo and nitro groups. Understanding these reactions can be pivotal for designing novel organic molecules with specific properties (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Electrophilic Substitution Reactions
Studies on electrophilic substitution reactions, such as bromination and nitration of thiophen derivatives, provide insights into how different substituents affect the reactivity and orientation of these reactions. These findings are essential for the strategic functionalization of aromatic compounds, potentially including 4-bromo-2-methylphenyl 4-nitrobenzoate (Clarke, Scrowston, & Sutton, 1973).
Functionalization and Surface Modification
The chemical functionalization of surfaces using diazonium salts, including compounds related to 4-bromo-2-methylphenyl 4-nitrobenzoate, illustrates applications in modifying electrode surfaces for improved electrochemical properties. This research could point to applications of 4-bromo-2-methylphenyl 4-nitrobenzoate in surface chemistry and sensor technology (Actis et al., 2008).
properties
IUPAC Name |
(4-bromo-2-methylphenyl) 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c1-9-8-11(15)4-7-13(9)20-14(17)10-2-5-12(6-3-10)16(18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMMOGPKTXPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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